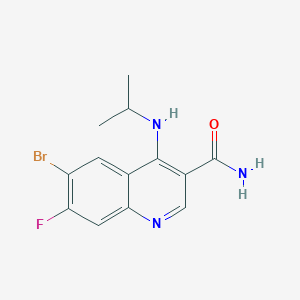
6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Fluorination: Introduction of a fluorine atom at the 7th position.
Amination: Introduction of the isopropylamino group at the 4th position.
Carboxamidation: Formation of the carboxamide group at the 3rd position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using Selectfluor® or other fluorinating agents. Amination often involves the use of isopropylamine under basic conditions. Carboxamidation can be achieved using carboxylic acid derivatives and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA or RNA, interfering with replication and transcription processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
- 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
- 6-Bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
Uniqueness
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13BrFN3O |
|---|---|
Peso molecular |
326.16 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-4-(propan-2-ylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-6(2)18-12-7-3-9(14)10(15)4-11(7)17-5-8(12)13(16)19/h3-6H,1-2H3,(H2,16,19)(H,17,18) |
Clave InChI |
VHMSDSFDVVUVSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=NC2=CC(=C(C=C21)Br)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


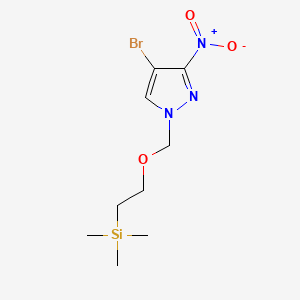
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
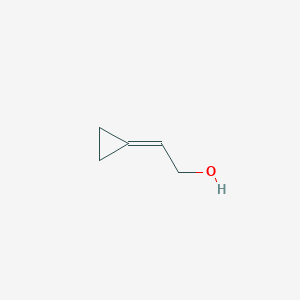
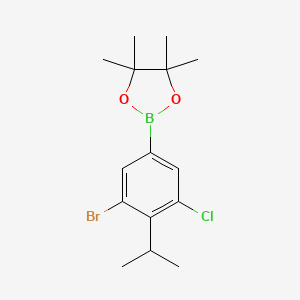
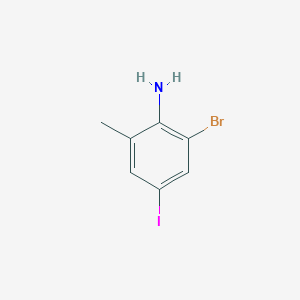
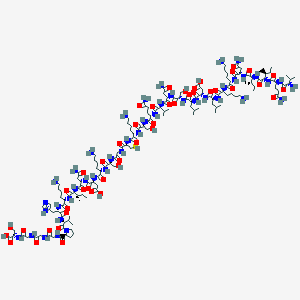
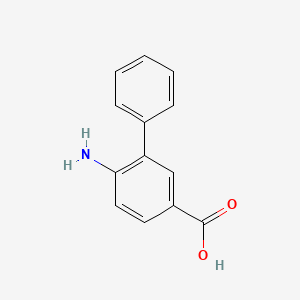
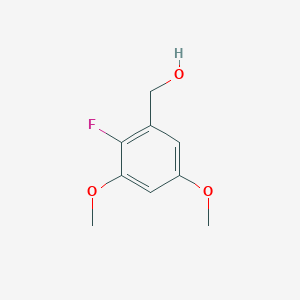
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)

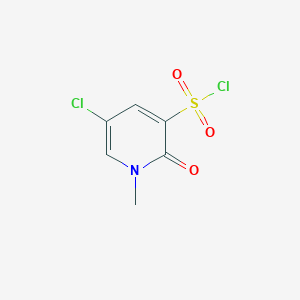

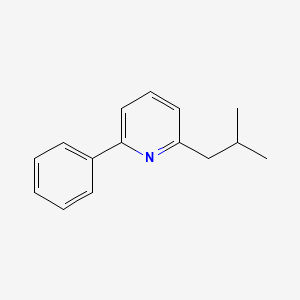
![8-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B15364260.png)
